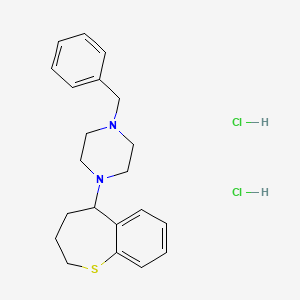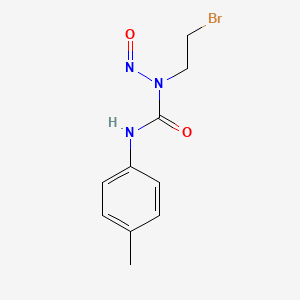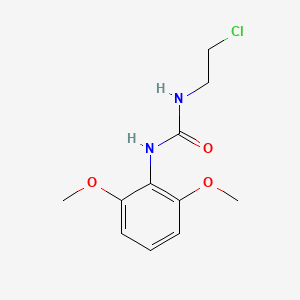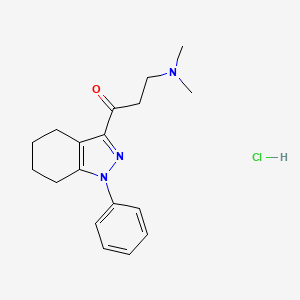
Diisobutylmethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylbis(2-methylpropyl)silane is an organosilicon compound characterized by the presence of silicon bonded to methyl and 2-methylpropyl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methylbis(2-methylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond in the presence of a catalyst, typically platinum-based . This reaction is highly efficient and can be conducted under mild conditions.
Industrial Production Methods
In industrial settings, the production of methylbis(2-methylpropyl)silane often involves the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors . This method allows for the large-scale production of various silanes, including methylbis(2-methylpropyl)silane, with high yields and purity.
化学反応の分析
Types of Reactions
Methylbis(2-methylpropyl)silane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Reduction: Silanes can act as reducing agents, donating hydride ions in various chemical reactions.
Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are often conducted under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methylbis(2-methylpropyl)silane can yield silanols or siloxanes, while reduction reactions can produce various silicon-containing compounds .
科学的研究の応用
Methylbis(2-methylpropyl)silane has a wide range of applications in scientific research:
作用機序
The mechanism of action of methylbis(2-methylpropyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates various chemical reactions through hyperconjugation . This property makes silanes effective in electrophilic substitution reactions, where the silicon atom can stabilize the transition state and enhance reaction rates .
類似化合物との比較
Methylbis(2-methylpropyl)silane can be compared with other similar silanes, such as:
Trimethylsilane: Contains three methyl groups bonded to silicon.
Dimethylphenylsilane: Contains two methyl groups and one phenyl group bonded to silicon.
Triethylsilane: Contains three ethyl groups bonded to silicon.
The uniqueness of methylbis(2-methylpropyl)silane lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other silanes .
Conclusion
Methylbis(2-methylpropyl)silane is a versatile organosilicon compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable compound for research and industrial processes.
特性
分子式 |
C9H21Si |
|---|---|
分子量 |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
InChIキー |
UVGLHLDWBKDVIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Si](C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
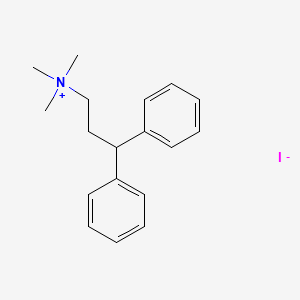
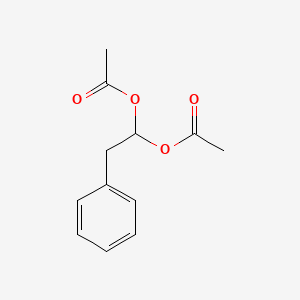
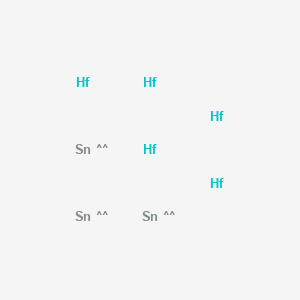
![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
